

Theoretical and computational studies of 5-Bromo-2-nitrobenzonitrile

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Compound of Interest

Compound Name: **5-Bromo-2-nitrobenzonitrile**

Cat. No.: **B1267389**

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A comprehensive theoretical and computational analysis of **5-Bromo-2-nitrobenzonitrile** is not extensively available in existing literature. However, by examining studies on analogous compounds, a robust framework for its investigation can be established. This guide outlines the standard theoretical and computational methodologies applied to substituted aromatic compounds, providing researchers, scientists, and drug development professionals with a detailed roadmap for characterizing **5-Bromo-2-nitrobenzonitrile**. The principles and protocols described herein are synthesized from research on structurally similar molecules and represent the typical workflow for such an analysis.

Molecular Structure and Optimization

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule.

Computational Methodology

Density Functional Theory (DFT) is a powerful quantum chemical method used for geometry optimization.^{[1][2]} A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.^[3] This is typically paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for describing the electronic structure of organic molecules.^{[1][3]} The optimization process confirms that the structure corresponds to a true energy minimum on the

potential energy surface, verified by the absence of imaginary frequencies in the vibrational analysis.[\[1\]](#)

Caption: Optimized molecular structure of **5-Bromo-2-nitrobenzonitrile**.

Optimized Geometrical Parameters

Once optimized, key geometrical parameters such as bond lengths and bond angles can be extracted. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available. For 5-Bromo-2-hydroxybenzonitrile, a related compound, crystal structure data has been used for such comparisons.[\[4\]](#)

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on typical DFT calculations for similar molecules. Actual values for **5-Bromo-2-nitrobenzonitrile** would require specific computation.)

Parameter	Bond	Length (Å)	Parameter	Bonds	Angle (°)
Bond Lengths	C-Br	1.890	Bond Angles	C1-C2-N(O2)	118.5
C-NO ₂	1.480	C3-C2-N(O2)	119.0		
C-CN	1.450	C4-C5-Br	119.8		
C≡N	1.160	C6-C5-Br	120.0		
N-O	1.230	C2-C1-CN	121.0		

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectra, including FT-IR, FT-Raman, NMR, and UV-Vis.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.[\[5\]](#) The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsion.[\[3\]](#)

Table 2: Key Vibrational Frequencies and Assignments (Note: Wavenumbers are typical ranges for these functional groups based on studies of related molecules.)

Wavenumber (cm ⁻¹)	Assignment	Description	Reference
~2230	v(C≡N)	Cyano group stretching	[6]
~1530	vas(NO ₂)	Asymmetric NO ₂ stretching	[5]
~1350	vs(NO ₂)	Symmetric NO ₂ stretching	[5]
~1600-1450	v(C=C)	Aromatic ring stretching	[1]
~1100	v(C-Br)	C-Br stretching	[5]
~3100-3000	v(C-H)	Aromatic C-H stretching	[1]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3][7] Theoretical shifts are often calculated in a vacuum and in a solvent (e.g., DMSO, Chloroform) using a solvation model like the Polarizable Continuum Model (PCM) to simulate experimental conditions more closely.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption properties of the molecule.[1] This analysis yields the maximum absorption wavelengths (λ_{max}), oscillator strengths, and the nature of the electronic transitions. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between these orbitals (HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, stability, and electronic transport properties.[8]

Nonlinear Optical (NLO) Properties

Organic molecules with donor- π -acceptor structures, like **5-Bromo-2-nitrobenzonitrile** (where NO_2 is an acceptor and the bromine/ring system can act as a donor), are of interest for nonlinear optical applications.^{[3][9]} Computational chemistry allows for the prediction of NLO properties.

NLO Parameters

Key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the material's potential for applications like frequency conversion.^[10] Organic materials can exhibit NLO responses orders of magnitude greater than inorganic materials.^[11]

Table 3: Calculated Nonlinear Optical Properties (Note: These are representative parameters. Actual values require specific computation.)

Parameter	Description	Typical Units
μ	Dipole Moment	Debye
α	Linear Polarizability	esu
β	First Hyperpolarizability	esu

Experimental and Computational Workflow

A synergistic approach combining experimental synthesis and characterization with computational validation is the gold standard in modern chemical research.

Experimental Protocols (Generalized)

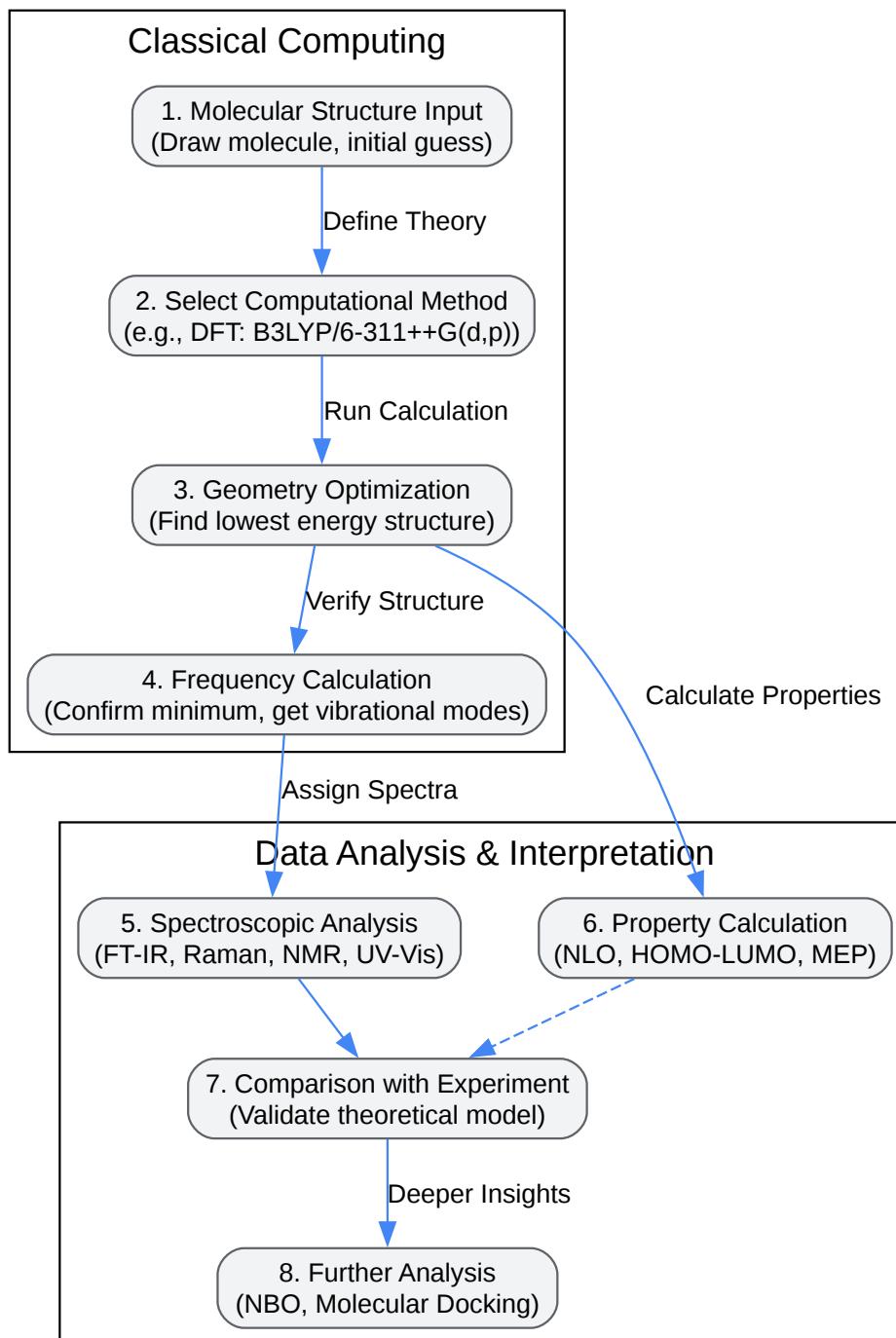
- **Synthesis:** A plausible synthesis route could involve the direct bromination of 2-nitrobenzonitrile. The bromination of nitrobenzene, for instance, is a well-established procedure that uses iron filings as a catalyst.^[12] A similar approach could be adapted, followed by purification via recrystallization or column chromatography.

- FT-IR/FT-Raman Spectroscopy: The FT-IR spectrum would typically be recorded using a spectrometer (e.g., PerkinElmer) in the 4000-400 cm^{-1} range with the sample prepared as a KBr pellet.[1][3] The FT-Raman spectrum would be obtained using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[3]
- UV-Vis Spectroscopy: The absorption spectrum would be measured using a spectrophotometer (e.g., Agilent Cary series) in the 200-800 nm range, with the compound dissolved in a suitable solvent like ethanol or chloroform.[1][3]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent like DMSO-d_6 or CDCl_3 with Tetramethylsilane (TMS) as the internal standard.[13]

Computational Workflow Diagram

The diagram below illustrates the typical workflow for a theoretical investigation of a molecule like **5-Bromo-2-nitrobenzonitrile**.

Typical Quantum Chemical Calculation Workflow

[Click to download full resolution via product page](#)**Caption:** A flowchart of the computational chemistry process.

Relevance for Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[14][15] The nitro group is often a key pharmacophore that can be bioreduced within cells to produce reactive nitrogen species, leading to cellular damage in target organisms.[15]

Computational studies play a vital role in drug development by:

- Predicting Reactivity: Analyses like Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and interactions with biological receptors.[1]
- Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the compound might bind to the active site of a target protein, providing insights into its potential mechanism of action and efficacy as a drug candidate.[13]
- ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery process.

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